molecular formula C9H17Cl2N5O3 B1681447 Sapropterin dihydrochloride CAS No. 69056-38-8

Sapropterin dihydrochloride

Cat. No. B1681447
CAS RN: 69056-38-8
M. Wt: 314.17 g/mol
InChI Key: RKSUYBCOVNCALL-NTVURLEBSA-N
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Description

Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), a cofactor in the synthesis of nitric oxide . It is used to lower blood levels of phenylalanine in adults and children at least one month old with a certain type of phenylketonuria (PKU) .


Synthesis Analysis

The synthesis of sapropterin dihydrochloride involves reducing the synthesis route, introducing a chiral center in an asymmetric synthesis manner, and using a tetrahydrofuran solution containing a samarium catalyst . The method improves yield, uses readily available raw materials, and significantly reduces cost, making it suitable for mass industrial production .


Molecular Structure Analysis

The molecular formula of Sapropterin dihydrochloride is C9H15N5O3 . Its molecular weight is 314.17 .


Chemical Reactions Analysis

Sapropterin dihydrochloride is subject to degradation products mainly originating from oxidation and hydrolysis .

Scientific Research Applications

Application in Phenylketonuria and Tetrahydrobiopterin Deficiency

Sapropterin dihydrochloride is a synthetic form of tetrahydrobiopterin (BH4), crucial for the conversion of phenylalanine to tyrosine. It's primarily used in treating phenylketonuria (PKU), a disorder characterized by elevated phenylalanine levels leading to neurological consequences. Sapropterin reduces blood phenylalanine concentration and increases dietary tolerance in some PKU patients, potentially allowing dietary adjustments or even discontinuation of a low-phenylalanine diet. This application reflects its critical role in improving clinical outcomes and quality of life for PKU patients (Blau, 2010).

Enhancing Treatment Accessibility

Research indicates that mixing sapropterin powder with foods and beverages can facilitate its administration, particularly for patients with swallowing difficulties. This is important as it addresses the practical challenges of medication adherence in specific patient groups (Jurecki et al., 2014).

Long-term Effects in PKU Patients

A study assessing the long-term effects of BH4/sapropterin on metabolic control in PKU patients showed beneficial outcomes. It improved metabolic control, increased daily tolerance for dietary phenylalanine intake, and for some, enhanced dietary adherence and quality of life. This signifies its prolonged beneficial impact in managing PKU (Keil et al., 2013).

Intellectual Function Preservation in Children

Sapropterin has been approved for treating hyperphenylalaninemia in young children with PKU. Its role in reducing phenylalanine levels in responsive patients potentially prevents intellectual impairment. A seven-year study demonstrated that sapropterin treatment helps preserve intellectual functioning and maintain normal growth in children who started treatment between the ages of 0 to 6 years (Waisbren et al., 2021).

Efficacy in Increasing Phenylalanine Tolerance

A randomized, double-blind, placebo-controlled study found that sapropterin effectively increases phenylalanine tolerance while maintaining blood phenylalanine control in children with PKU, showcasing its efficacy and safety in this population (Trefz et al., 2009).

Use in Maternal Phenylketonuria

Sapropterin dihydrochloride has shown potential as a treatment option for women with PKU planning pregnancy. It has been reported to increase phenylalanine tolerance during pregnancy and lactation, with no adverse events and leading to the delivery of a healthy neonate. This underscores its safety and efficacy in maternal PKU (Nyuzuki et al., 2019).

Safety And Hazards

Sapropterin dihydrochloride is toxic and a moderate to severe irritant to the skin and eyes . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

Sapropterin dihydrochloride is currently used to treat high blood levels of phenylalanine in adults and children of all ages with the genetic disorders phenylketonuria (PKU) or tetrahydrobiopterin (BH4) deficiency . Future research may focus on further understanding its mechanism of action and potential applications in other medical conditions.

properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSUYBCOVNCALL-NTVURLEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040620
Record name Sapropterin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sapropterin dihydrochloride

CAS RN

69056-38-8
Record name Sapropterin dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapropterin dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SAPROPTERIN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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